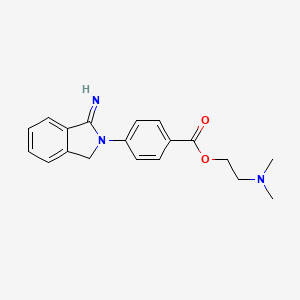

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate

Description

Properties

IUPAC Name |

2-(dimethylamino)ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-21(2)11-12-24-19(23)14-7-9-16(10-8-14)22-13-15-5-3-4-6-17(15)18(22)20/h3-10,20H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGJVWZMPZCAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-iminoisoindolin-2-yl)benzoic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate

Structural Differences :

- Ester Group: Ethyl 4-(dimethylamino)benzoate () has a simple ethyl ester, whereas the target compound uses a dimethylaminoethyl ester.

- Substituent on Benzene Ring: The dimethylamino group is directly attached to the benzene ring in the analog, while the target compound replaces this with a 1-iminoisoindolin group.

Functional Properties :

- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity as a co-initiator in resin cements compared to methacrylate-based amines (e.g., 2-(dimethylamino)ethyl methacrylate) . This is attributed to its efficient electron-donating capacity.

- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate superior mechanical strength and degree of conversion (DC) compared to those with methacrylate amines .

Ethyl 4-(1,3-Dioxoisoindolin-2-yl)benzoate

Structural Differences :

- Isoindolin Substituent: The analog () has a 1,3-dioxoisoindolin group (two ketone groups), whereas the target compound features a 1-iminoisoindolin group (one imine and one amine).

Functional Properties :

- Stability : The dioxoisoindolin group is electron-withdrawing, reducing nucleophilicity but increasing stability under acidic conditions.

- Applications : Ethyl 4-(1,3-dioxoisoindolin-2-yl)benzoate is widely used as a pharmaceutical intermediate, particularly in synthesizing isoindoline-based drugs .

This could expand its utility in medicinal chemistry, such as in protease inhibitors or metal-organic frameworks.

2-(Dimethylamino)ethyl Methacrylate

Structural Differences :

- Backbone: This compound () is a methacrylate monomer, whereas the target compound is a benzoate ester.

Functional Properties :

- Polymerization Efficiency: Resins containing 2-(dimethylamino)ethyl methacrylate require diphenyliodonium hexafluorophosphate (DPI) to achieve comparable DC values to ethyl 4-(dimethylamino)benzoate-based systems .

- Mechanical Performance: Methacrylate-based resins exhibit lower flexural strength than those with ethyl 4-(dimethylamino)benzoate, likely due to steric hindrance from the methacrylate group .

Implications for Target Compound: The benzoate ester in the target compound may reduce steric constraints, improving compatibility with aromatic monomers in polymer matrices.

Data Table: Key Comparisons

Biological Activity

2-(Dimethylamino)ethyl 4-(1-iminoisoindolin-2-yl)benzoate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.34 g/mol

The biological activity of this compound has been linked to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, which can influence neurochemical pathways.

- Enzyme Inhibition : Preliminary studies suggest that it might inhibit certain enzymes involved in metabolic pathways, thereby affecting drug metabolism and efficacy.

- Cellular Uptake : The dimethylamino group enhances the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (exact value TBD) |

| Half-life | Approximately 4 hours |

| Metabolism | Hepatic (liver enzymes involved) |

| Excretion | Primarily renal |

Antitumor Activity

A study evaluated the antitumor effects of similar compounds that share structural characteristics with this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

Neuropharmacological Effects

Research has shown that compounds with dimethylamino groups can modulate neurotransmitter systems. In a study involving animal models, administration of the compound led to alterations in behavior consistent with changes in dopaminergic and serotonergic signaling pathways.

Toxicology Profile

Toxicological assessments are essential for understanding safety profiles. Initial findings indicate low acute toxicity; however, chronic exposure studies are necessary to fully elucidate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.